molecular formula C18H20FNO B3981860 N-(4-sec-butylphenyl)-2-(4-fluorophenyl)acetamide

N-(4-sec-butylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B3981860
M. Wt: 285.4 g/mol
InChI Key: FOIWFESPSQRWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-2-(4-fluorophenyl)acetamide, also known as flualprazolam, is a psychoactive drug that belongs to the class of benzodiazepines. It is a research chemical that is commonly used in scientific research to study the effects of benzodiazepines on the central nervous system. The compound is a potent anxiolytic, sedative, and hypnotic agent that has gained popularity among researchers due to its unique properties.

Mechanism of Action

Flualprazolam acts by binding to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmitters. This results in a decrease in neuronal excitability and an increase in the threshold for the generation of action potentials. The compound has a high affinity for the α1 subunit of the GABA-A receptor, which is responsible for its sedative and hypnotic effects.
Biochemical and Physiological Effects:
Flualprazolam has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of GABA neurotransmitters in the brain, which results in a decrease in neuronal excitability. The compound also increases the activity of the parasympathetic nervous system, which leads to a decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-sec-butylphenyl)-2-(4-fluorophenyl)acetamidem in laboratory experiments include its potent anxiolytic, sedative, and hypnotic effects, which make it a useful tool for studying the mechanisms of anxiety and sleep disorders. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using N-(4-sec-butylphenyl)-2-(4-fluorophenyl)acetamidem in laboratory experiments include its potential for abuse and dependence, which may limit its use in human studies.

Future Directions

There are several future directions for research on N-(4-sec-butylphenyl)-2-(4-fluorophenyl)acetamidem. One area of interest is the development of new benzodiazepine compounds that have improved pharmacological properties and fewer side effects. Another area of interest is the study of the long-term effects of N-(4-sec-butylphenyl)-2-(4-fluorophenyl)acetamidem on the central nervous system, particularly in regards to its potential for abuse and dependence. Additionally, research on the use of N-(4-sec-butylphenyl)-2-(4-fluorophenyl)acetamidem in the treatment of epilepsy and other neurological disorders is ongoing.

Scientific Research Applications

Flualprazolam has been extensively studied in scientific research for its effects on the central nervous system. It has been shown to have potent anxiolytic, sedative, and hypnotic properties, making it a useful tool for studying the mechanisms of anxiety and sleep disorders. The compound has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-3-13(2)15-6-10-17(11-7-15)20-18(21)12-14-4-8-16(19)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIWFESPSQRWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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